4,7-Iminocycloheptapyrazole(9CI)
Description
Properties
CAS No. |
170427-00-6 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h1-4,10H |
InChI Key |
BRDRXUQGBWTJMC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NN=C3C=C1N2 |
Synonyms |
4,7-Iminocycloheptapyrazole(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key properties of 4,7-Iminocycloheptapyrazole(9CI) with two structurally related compounds from the evidence:
Key Observations
Ring Size and Complexity: The seven-membered cycloheptapyrazole core in 4,7-Iminocycloheptapyrazole(9CI) introduces conformational flexibility compared to the rigid six-membered benzimidazole or the polycyclic pyrido-imidazo-benzothiazole . This flexibility may influence binding affinity in biological systems or catalytic activity.
In contrast, the imino groups in 4,7-Iminocycloheptapyrazole(9CI) likely improve aqueous solubility via hydrogen bonding.
Hydrogen-Bonding Capacity: The absence of hydrogen bond donors in Pyrido[2',1':2,3]imidazo[4,5-e]benzothiazole(9CI) may limit its solubility but favor passive diffusion across biological membranes.
Electronic Properties: The sulfur atom in the benzothiazole moiety of the pyrido-imidazo-benzothiazole introduces electron-withdrawing effects, contrasting with the electron-rich imino groups in 4,7-Iminocycloheptapyrazole(9CI).
Research Implications and Limitations
- Synthetic Challenges: The seven-membered ring in 4,7-Iminocycloheptapyrazole(9CI) may pose synthetic difficulties due to ring strain, whereas benzimidazoles and pyrido-imidazo-benzothiazoles benefit from established synthetic protocols.
- Biological Relevance: Benzimidazoles are well-known for antimicrobial and anticancer activity , while pyrido-imidazo-benzothiazoles may exhibit fluorescence properties . The imino groups in 4,7-Iminocycloheptapyrazole(9CI) could enable novel interactions with biological targets.
- Data Limitations: Direct experimental data (e.g., spectral, thermodynamic) for 4,7-Iminocycloheptapyrazole(9CI) is absent in the provided evidence; comparisons are extrapolated from structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4,7-Iminocycloheptapyrazole(9CI), and what analytical methods validate its purity?
- Answer : Synthesis typically involves heterocyclic condensation reactions, such as cyclization of pyrazole precursors with appropriate amine or carbonyl reagents under anhydrous conditions. Purity validation should employ HPLC (for quantitative impurity profiling) and 1H/13C NMR (to confirm structural integrity). For intermediates, FT-IR can track functional groups like imine bonds (C=N stretching ~1600–1650 cm⁻¹). Ensure reaction conditions avoid moisture, as imine groups may hydrolyze. Safety protocols for handling irritants (e.g., gloves, fume hoods) are critical, as structurally related compounds show acute toxicity and skin/eye irritation risks .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 4,7-Iminocycloheptapyrazole(9CI)?
- Answer : Contradictions in properties often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. For solubility, employ standardized solvent systems (e.g., DMSO-water gradients) and document temperature/pH conditions. Cross-reference with high-purity reference standards, though these may not yet exist for this compound. If unavailable, synthesize an analytical-grade sample via recrystallization and validate via mass spectrometry .
Q. What safety precautions are essential when handling 4,7-Iminocycloheptapyrazole(9CI) in laboratory settings?
- Answer : While direct toxicity data for this compound is limited, analogs with imine/heterocyclic motifs exhibit H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (nitrile gloves, goggles), conduct reactions in sealed systems, and implement spill containment protocols. Store in inert atmospheres (argon/nitrogen) to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting toxicity databases for structurally related compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4,7-Iminocycloheptapyrazole(9CI) in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations can model electron distribution at the imine and pyrazole moieties to predict nucleophilic/electrophilic sites. For example, analyze frontier molecular orbitals (HOMO/LUMO) to identify regions prone to oxidation or coordination with metal catalysts. Pair with molecular dynamics simulations to study solvent effects on reaction pathways. Validate predictions experimentally via cyclic voltammetry (redox behavior) and X-ray photoelectron spectroscopy (XPS) for surface interactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 4,7-Iminocycloheptapyrazole(9CI) derivatives?
- Answer : Ambiguities in splitting may arise from dynamic processes (e.g., tautomerism) or diastereomeric impurities. Use variable-temperature NMR to freeze conformational changes; sharpening of signals at low temperatures (~–40°C) indicates dynamic effects. For diastereomers, employ chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases. Confirm assignments via 2D NMR (COSY, NOESY) to correlate proton environments and spatial proximity .
Q. How can researchers establish structure-activity relationships (SARs) for 4,7-Iminocycloheptapyrazole(9CI) in medicinal chemistry applications?
- Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at pyrazole positions, alkylation of the imine group). Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Use crystallography (if crystals are obtainable) to resolve binding modes or docking studies against target protein structures (e.g., kinases). Address data variability via triplicate assays and statistical validation (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
